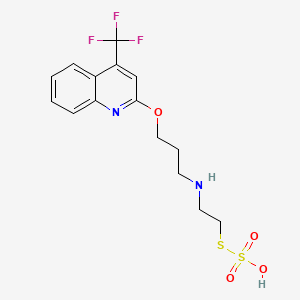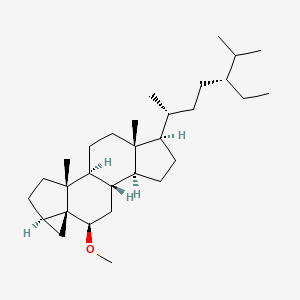
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether is a steroidal compound that belongs to the family of cyclostigmastanes. These compounds are known for their complex polycyclic structures and are often studied for their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether typically involves multiple steps starting from commercially available steroidal precursors. The synthetic route may include steps such as oxidation, reduction, and cyclization under specific reaction conditions. For example, the synthesis might start with a steroidal precursor like diosgenin, followed by a series of chemical transformations to introduce the necessary functional groups and cyclize the structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate cyclization and other transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, altering the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether has several scientific research applications, including:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether involves its interaction with specific molecular targets and pathways. These may include binding to steroid receptors, modulating enzyme activity, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(25R)-26-Acetoxy-3beta,5alpha-Dihydroxycholest-6-One: Another steroidal compound with similar structural features and biological activities.
Diosgenin: A precursor used in the synthesis of various steroidal compounds, including (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure makes it a valuable compound for studying steroidal chemistry and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C30H52O |
|---|---|
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(1S,2R,5R,7R,8R,10S,11S,14R,15R)-14-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |
InChI |
InChI=1S/C30H52O/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-23-17-27(31-7)30-18-22(30)13-16-29(30,6)26(23)14-15-28(24,25)5/h19-27H,8-18H2,1-7H3/t20-,21-,22-,23+,24-,25+,26+,27-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
FLQLDBJCYWKSPA-VRCUCZFBSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)OC)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
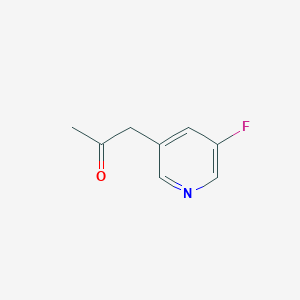
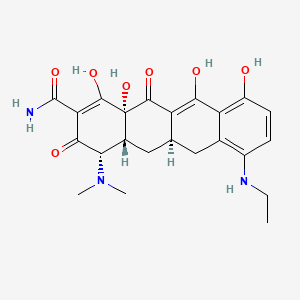

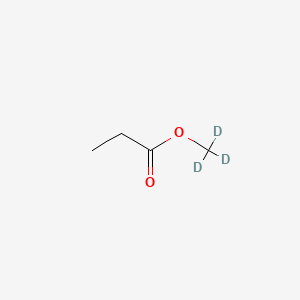
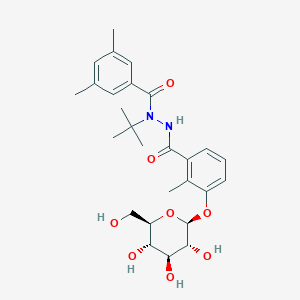
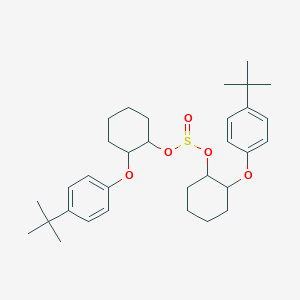
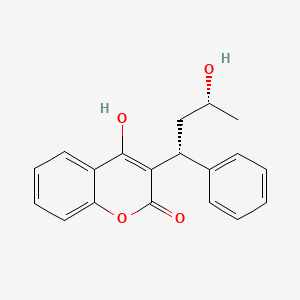

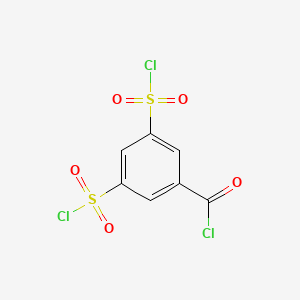
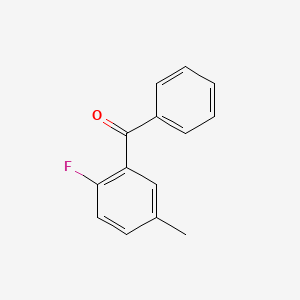
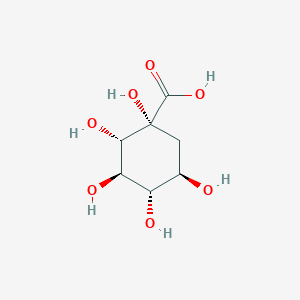
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
